2-(4-Bromophenyl)-4-chloro-1-methyl-1H-imidazole
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Overview
Description
2-(4-Bromophenyl)-4-chloro-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom on the phenyl ring and a chlorine atom on the imidazole ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-chloro-1-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylamine and 4-chloro-1-methylimidazole.
Coupling Reaction: The 4-bromophenylamine is reacted with 4-chloro-1-methylimidazole under specific conditions to form the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-chloro-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(4-Bromophenyl)-4-chloro-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-chloro-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl and chloro groups but has a thiazole ring instead of an imidazole ring.
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds contain a piperazine ring and exhibit similar biological activities.
Uniqueness
2-(4-Bromophenyl)-4-chloro-1-methyl-1H-imidazole is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. Its imidazole ring structure also provides versatility in various chemical transformations and applications.
Properties
Molecular Formula |
C10H8BrClN2 |
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Molecular Weight |
271.54 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-chloro-1-methylimidazole |
InChI |
InChI=1S/C10H8BrClN2/c1-14-6-9(12)13-10(14)7-2-4-8(11)5-3-7/h2-6H,1H3 |
InChI Key |
XYPPYSFPLJXJGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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